molecular formula C18H17F3O2 B12530232 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate CAS No. 142000-77-9

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate

Cat. No.: B12530232
CAS No.: 142000-77-9
M. Wt: 322.3 g/mol
InChI Key: ZENGVKPOGJWUSF-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is a chemical compound characterized by the presence of fluorine atoms and a pentyl group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate typically involves the esterification of 4-fluorophenol with 2,6-difluoro-4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with specific properties such as high thermal stability and unique optical characteristics.

    Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure and reactivity.

    Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is unique due to the combination of fluorine atoms and a pentyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These characteristics make it suitable for specific applications where other similar compounds may not perform as effectively .

Properties

CAS No.

142000-77-9

Molecular Formula

C18H17F3O2

Molecular Weight

322.3 g/mol

IUPAC Name

(4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate

InChI

InChI=1S/C18H17F3O2/c1-2-3-4-5-12-10-15(20)17(16(21)11-12)18(22)23-14-8-6-13(19)7-9-14/h6-11H,2-5H2,1H3

InChI Key

ZENGVKPOGJWUSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC=C(C=C2)F)F

Origin of Product

United States

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